4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NOS. This compound is characterized by the presence of a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 4-methyl-2-aminopentanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine .
Scientific Research Applications
4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-{[(5-methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a pentanol chain.
Methyltetrazine-amine hydrochloride: Contains a tetrazine ring and is used in different chemical applications.
Properties
Molecular Formula |
C12H21NOS |
---|---|
Molecular Weight |
227.37 g/mol |
IUPAC Name |
4-methyl-2-[(5-methylthiophen-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H21NOS/c1-9(2)6-11(8-14)13-7-12-5-4-10(3)15-12/h4-5,9,11,13-14H,6-8H2,1-3H3 |
InChI Key |
VQLYXULROUWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC(CC(C)C)CO |
Origin of Product |
United States |
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